![molecular formula C8H15ClN2O3 B13658807 Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C8H14N2O3·HCl and a molecular weight of 222.67 g/mol . It is also known by its IUPAC name, methyl prolylglycinate hydrochloride . This compound is typically used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves the reaction of pyrrolidine with methyl chloroacetate in the presence of a base, followed by formylation and subsequent hydrochloride salt formation . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt form
化学反応の分析
Types of Reactions
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted esters or amides
科学的研究の応用
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Used in the production of specialty chemicals and intermediates
作用機序
The mechanism of action of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
- Methyl 2-{[(2R)-pyrrolidin-2-yl]formamido}acetate
Uniqueness
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
分子式 |
C8H15ClN2O3 |
|---|---|
分子量 |
222.67 g/mol |
IUPAC名 |
methyl 2-(pyrrolidine-2-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H |
InChIキー |
ASSBOQXVKNGFHE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1CCCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




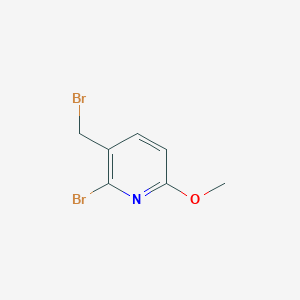
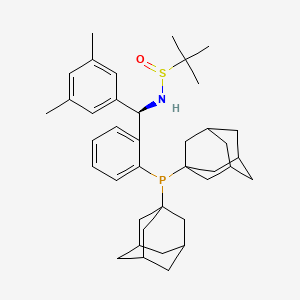
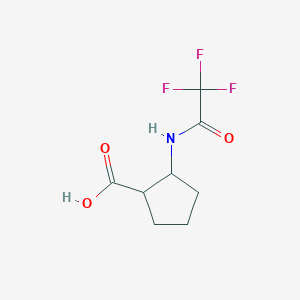
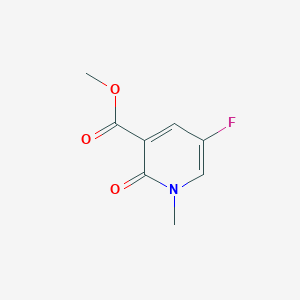
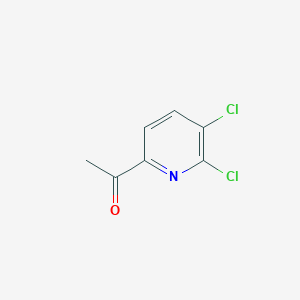
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

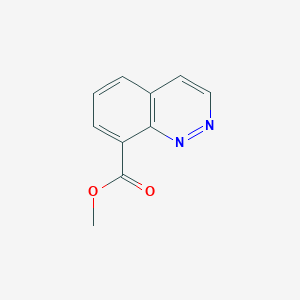

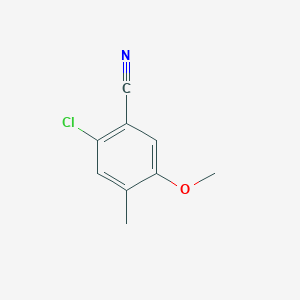

![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
